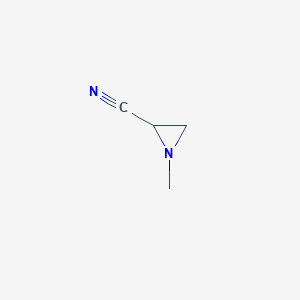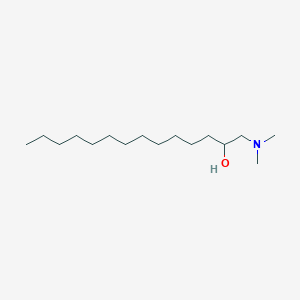
1-(Dimethylamino)tetradecan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Dimethylamino)tetradecan-2-OL is an organic compound that belongs to the class of alcohols It is characterized by the presence of a dimethylamino group attached to the second carbon of a tetradecanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)tetradecan-2-OL typically involves the reaction of tetradecan-2-OL with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the hydrogenation of myristic acid or its esters, followed by the introduction of the dimethylamino group. This process is optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(Dimethylamino)tetradecan-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce secondary or tertiary amines.
科学的研究の応用
1-(Dimethylamino)tetradecan-2-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a surfactant.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
作用機序
The mechanism of action of 1-(Dimethylamino)tetradecan-2-OL involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s overall behavior in biological systems.
類似化合物との比較
Similar Compounds
1-Tetradecanol: A straight-chain saturated fatty alcohol with similar structural features but lacking the dimethylamino group.
Dimethylaminoethanol (DMAE): Contains a dimethylamino group but has a shorter carbon chain compared to 1-(Dimethylamino)tetradecan-2-OL.
Uniqueness
This compound is unique due to the presence of both the dimethylamino group and the long tetradecanol chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
34607-63-1 |
|---|---|
分子式 |
C16H35NO |
分子量 |
257.45 g/mol |
IUPAC名 |
1-(dimethylamino)tetradecan-2-ol |
InChI |
InChI=1S/C16H35NO/c1-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(2)3/h16,18H,4-15H2,1-3H3 |
InChIキー |
YQHAXWSOFFPUCW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(CN(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






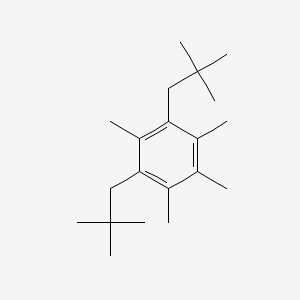
![Diethyl [(ethoxycarbonyl)imino]propanedioate](/img/structure/B14679455.png)

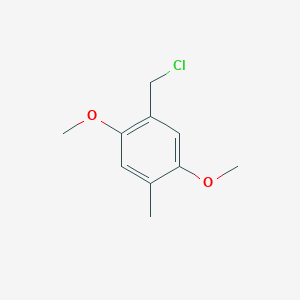
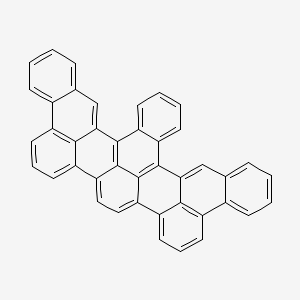
![2-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B14679488.png)


![Benzo[f]quinolinium, 4-methyl-](/img/structure/B14679494.png)
